

practical guide to AZ12799734 storage and handling

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Compound of Interest

Compound Name: AZ12799734

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Application Notes and Protocols for AZ12799734

For Researchers, Scientists, and Drug Development Professionals

This document provides a practical guide to the storage, handling, and application of **AZ12799734**, a potent inhibitor of the transforming growth factor- β type I receptor (TGF- β RI; ALK5). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Compound Information

AZ12799734 is a small molecule inhibitor with the following properties:

Property	Value
Molecular Weight	370.43 g/mol [1][2]
Chemical Formula	C18H18N4O3S[1][2]
CAS Number	1117684-36-2[1][2]
Appearance	White to off-white solid/powder[3]
Purity	≥98% (HPLC)[1][2]

Storage and Stability



Proper storage is critical to maintain the stability and activity of AZ12799734.

Solid Form: The solid form of **AZ12799734** should be stored at -20°C.[1][2] One supplier suggests a storage temperature of 2-8°C. For long-term storage, -20°C is the most consistently recommended temperature.

Stock Solutions: It is highly recommended to prepare a concentrated stock solution in a suitable solvent, aliquot it into single-use volumes, and store it frozen to prevent degradation from repeated freeze-thaw cycles.[3] Stock solutions should be protected from light.[3]

Storage Condition	Duration
-20°C	1 month[3][4]
-80°C	6 months[3][4]

Solubility

AZ12799734 is soluble in dimethyl sulfoxide (DMSO).[1][2]

Solvent	Concentration
DMSO	Up to 100 mM[1][2] or 125 mg/mL[3]

For optimal dissolution, it may be necessary to warm the solution to 37°C and use an ultrasonic bath.[4][5] It is important to use newly opened, anhydrous DMSO as the presence of water can impact solubility.[3]

Handling and Safety

Personal Protective Equipment (PPE): When handling **AZ12799734** in its solid form or as a stock solution, it is essential to wear appropriate PPE, including a lab coat, safety glasses, and gloves.

In Vivo Considerations: Researchers should be aware that **AZ12799734** has demonstrated cardiotoxicity in vivo.[1][2][4] Specifically, it has been shown to induce heart valve lesions in rats at certain doses.[3]



Experimental Protocols

Protocol 5.1: Preparation of a 10 mM Stock Solution in DMSO

- Materials:
 - AZ12799734 (solid)
 - Anhydrous DMSO
 - Sterile microcentrifuge tubes
 - Vortex mixer
 - Ultrasonic bath (optional)
- Procedure:
 - 1. Equilibrate the vial of solid **AZ12799734** to room temperature before opening.
 - Weigh the desired amount of AZ12799734. For example, to prepare 1 mL of a 10 mM stock solution, use 3.704 mg of the compound (based on a molecular weight of 370.43 g/mol).
 - 3. Add the appropriate volume of anhydrous DMSO to the solid compound.
 - 4. Vortex the solution thoroughly until the solid is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a brief period to aid dissolution.
 - 5. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
 - 6. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4] Protect from light.[3]

Protocol 5.2: Inhibition of TGF-β-induced SMAD2 Phosphorylation in Cell Culture

This protocol is based on the known biological activity of **AZ12799734** as an inhibitor of TGFβRI (ALK5), which leads to the phosphorylation of SMAD2.[6]



Materials:

- Cells responsive to TGF-β signaling (e.g., HaCaT keratinocytes)
- Complete cell culture medium
- Serum-free medium
- Recombinant human TGF-β1
- AZ12799734 stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Antibodies for Western blotting (anti-phospho-SMAD2, anti-total-SMAD2)

Procedure:

- 1. Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- 2. Once the cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours to starve the cells.
- 3. Prepare working solutions of **AZ12799734** by diluting the 10 mM stock solution in serum-free medium to the desired final concentrations (e.g., a titration from 1 nM to 1 μ M). Include a vehicle control (DMSO at the same final concentration as the highest **AZ12799734** concentration).
- 4. Pre-treat the cells with the **AZ12799734** working solutions or vehicle control for 1-2 hours.
- 5. Stimulate the cells with TGF-β1 (e.g., at a final concentration of 5 ng/mL) for 30-60 minutes. Include a non-stimulated control.

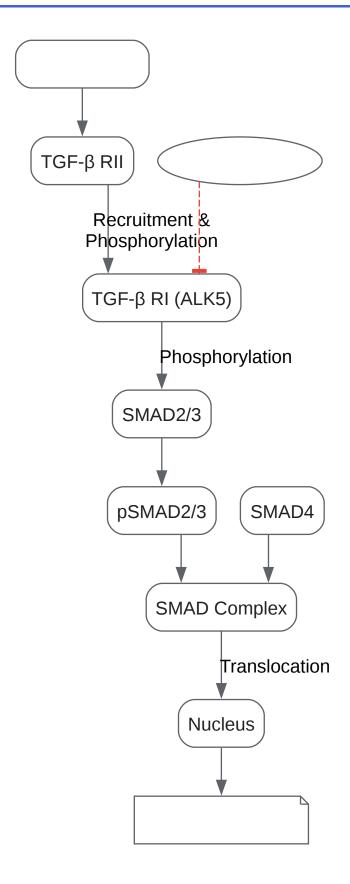


- 6. After stimulation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
- 7. Collect the cell lysates and determine the protein concentration.
- 8. Analyze the levels of phosphorylated SMAD2 and total SMAD2 by Western blotting. A decrease in the ratio of phospho-SMAD2 to total-SMAD2 in the **AZ12799734**-treated samples compared to the TGF-β1 stimulated vehicle control indicates successful inhibition.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of **AZ12799734** and the recommended workflow for its storage and handling.

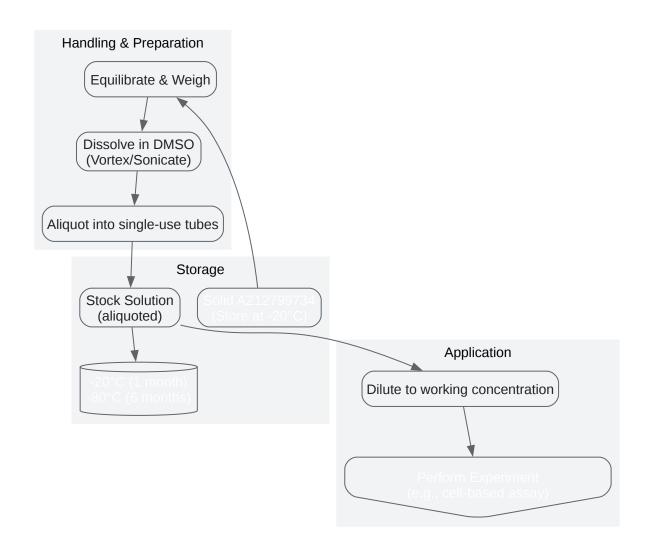




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Caption: Mechanism of action of AZ12799734 in the TGF-β signaling pathway.





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Caption: Recommended workflow for the storage and handling of AZ12799734.



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